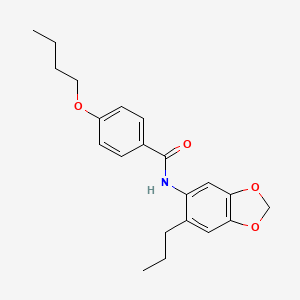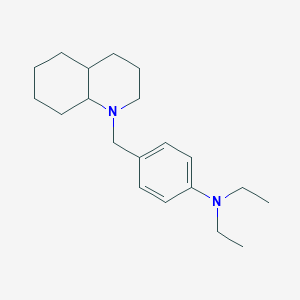
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as BPB, is a chemical compound with potential therapeutic applications in various fields. BPB is a benzamide derivative that has been studied for its potential use in cancer treatment, as well as in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.
Advantages and Limitations for Lab Experiments
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. Another area of research is the investigation of the potential use of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide for therapeutic use.
Conclusion:
In conclusion, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a promising compound with potential therapeutic applications in cancer treatment, as well as in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide and to determine its optimal therapeutic use.
Synthesis Methods
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 6-propyl-1,3-benzodioxole with butylamine, followed by acylation with benzoyl chloride. The resulting product is then purified through recrystallization to obtain 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in its pure form.
Scientific Research Applications
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been studied extensively for its potential therapeutic applications. In cancer research, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and depression.
properties
IUPAC Name |
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-5-11-24-17-9-7-15(8-10-17)21(23)22-18-13-20-19(25-14-26-20)12-16(18)6-4-2/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFCQAXSHBXFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2CCC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5155949.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)